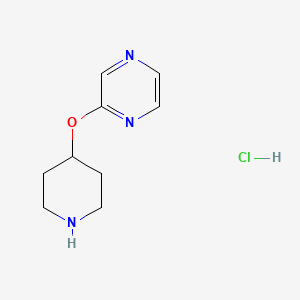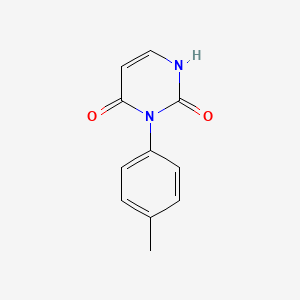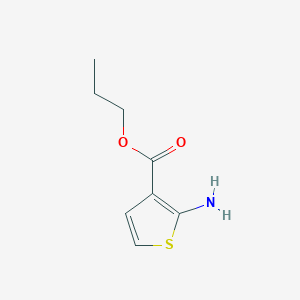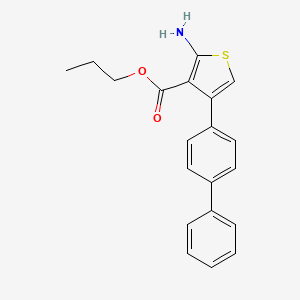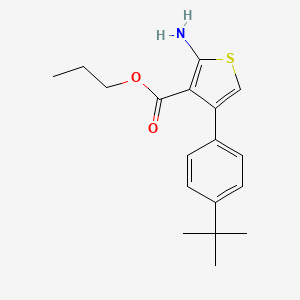
phenyl N-(3-nitrophenyl)carbamate
Descripción general
Descripción
Phenyl N-(3-nitrophenyl)carbamate is a compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The presence of a nitro group attached to the phenyl ring indicates that it is a nitrophenyl carbamate, which can have various applications in chemical synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of phenyl N-(3-nitrophenyl)carbamate and related compounds typically involves the reaction of phenols with isocyanates or the coupling of alcohols with carbamoyl chlorides. For instance, N-Methyl-N-(o-nitrophenyl)carbamates, which are closely related to the compound , can be synthesized by coupling the corresponding alcohol with N-methyl-N-(o-nitrophenyl)carbamoyl chloride, resulting in high yields and clean deprotection upon photolysis . Although the specific synthesis of phenyl N-(3-nitrophenyl)carbamate is not detailed in the provided papers, similar methods could be applied.
Molecular Structure Analysis
The molecular structure of carbamates can be analyzed using spectroscopic methods and density functional theory (DFT) calculations. For example, the structure of a related compound, 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, was optimized using DFT, and its vibrational spectra were interpreted with the aid of normal coordinate analysis . These techniques could be used to determine the optimized structure, vibrational frequencies, and electronic properties of phenyl N-(3-nitrophenyl)carbamate.
Chemical Reactions Analysis
Phenyl N-(3-nitrophenyl)carbamate may undergo various chemical reactions, including base-catalyzed degradation. The degradation of phenyl N-hydroxycarbamates, which are structurally similar, follows an E1cB mechanism, leading to the formation of phenol/phenolate and other decomposition products . The kinetics and mechanism of these reactions can be influenced by factors such as pH and temperature.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates, including phenyl N-(3-nitrophenyl)carbamate, can be influenced by their molecular structure. For instance, the presence of a nitro group can affect the acidity, reactivity, and stability of the compound. The carbamate group itself is known for its reactivity, particularly towards nucleophilic attack, which is a key feature in its biological activity and its role as an inhibitor in certain enzymes . The solubility, melting point, and other physical properties would be determined by the specific substituents on the phenyl rings and the overall molecular geometry.
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups Phenyl N-(3-nitrophenyl)carbamate and related compounds have been studied as photolabile protecting groups for alcohols. Such protecting groups can be incorporated through chemical coupling and removed by photolysis in various solvents. This application is crucial in organic synthesis and molecular biology, where selective protection and deprotection of functional groups are needed (Loudwig & Goeldner, 2001).
Synthesis of Molecular Inhibitors Derivatives of phenyl N-(3-nitrophenyl)carbamate, such as 4-nitrophenyl N-[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]carbamate, have been synthesized and used in the attachment to peptides. This method is significant in developing molecular inhibitors for therapeutic applications, especially in the field of cancer research (Matthews, Pouton, & Threadgill, 1995).
Enzyme Inhibition Studies Phenyl N-(3-nitrophenyl)carbamate analogs have been used in studying the inhibition mechanisms of enzymes like bile-salt-dependent lipases. These studies are crucial for understanding enzyme function and developing enzyme inhibitors for therapeutic uses (Fourneron et al., 1991).
Intermediates in Antitumor Drug Synthesis Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, derived from phenyl N-(3-nitrophenyl)carbamate, are important intermediates in the synthesis of antitumor drugs. This application is significant in the pharmaceutical industry for developing new cancer treatments (Gan et al., 2021).
Catalysis and Reaction Mechanism Studies The use of phenyl N-(3-nitrophenyl)carbamate in studying catalytic activities, such as in micellar catalysis of organic reactions, offers insights into reaction mechanisms and can lead to the development of novel catalytic processes (Broxton, Christie, & Mannas, 1988).
Synthesis Methodology Research Research on non-phosgene methods to synthesize derivatives of phenyl N-(3-nitrophenyl)carbamate, such as methyl N-phenyl carbamate, has implications in developing safer and more environmentally friendly synthetic routes (Ta, 2013).
Electrochemical Studies and Electrochromic Applications Derivatives of phenyl N-(3-nitrophenyl)carbamate, such as 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole, have been synthesized and electropolymerized into films exhibiting electrochromic behavior. These studies are important for applications in smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016).
Direcciones Futuras
Future research could focus on exploring the potential applications of phenyl N-(3-nitrophenyl)carbamate in various fields. For instance, carbamates have shown promising results in antimicrobial and antioxidant activities . Additionally, new methods of synthesis could be developed to improve the efficiency and environmental impact of producing this compound .
Mecanismo De Acción
Target of Action
Phenyl N-(3-nitrophenyl)carbamate is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug−target interactions through their carbamate moiety . .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH
Biochemical Pathways
Carbamates in general are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are known to have good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
The carbamate group is known to modulate biological properties and improve stability and pharmacokinetic properties .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of carbamate derivatives .
Propiedades
IUPAC Name |
phenyl N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBQTHUEPKJNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188777 | |
| Record name | 3-Nitrophenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-nitrophenyl)carbamate | |
CAS RN |
35289-89-5, 50699-52-0 | |
| Record name | 3-Nitrophenyl phenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(3-NITROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




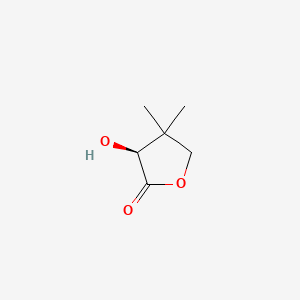
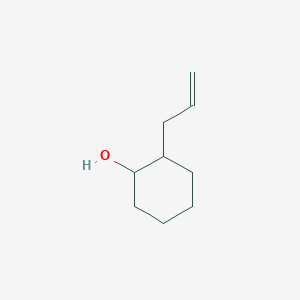
![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)

